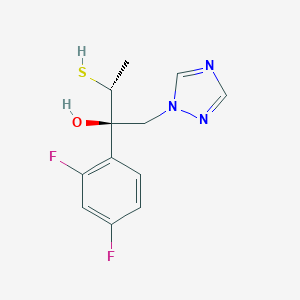

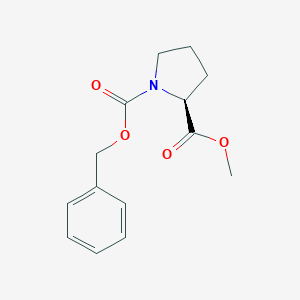

(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid

説明

The compound (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid is a derivative of amino acids with a tert-butoxycarbonyl (Boc) protective group. This group is commonly used in peptide synthesis to protect the amino functionality during reactions that might affect it. The compound also contains a hydroxymethyl functional group, which adds to its reactivity and potential for further chemical modifications.

Synthesis Analysis

The synthesis of related Boc-amino acids typically involves the introduction of the Boc group to protect the amino group. For instance, the synthesis of (2R,3R)-N-Boc-2-amino-3-cyclohexyl-3-hydroxypropanoic acid, as described in one of the papers, starts from an enantiomerically enriched precursor obtained by Sharpless asymmetric dihydroxylation. The key step involves the preparation of a sulfate from a diol using sulfuryl chloride, which is a novel approach that avoids the use of ruthenium-catalyzed sulfite oxidation .

Molecular Structure Analysis

The molecular structure and conformation of a similar compound, (1RS, 2SR)-1-[N-(tert-butoxycarbonyl)amino]-2-hydroxymethylcyclopropane-1-carboxylic acid, have been analyzed using X-ray crystallography. The molecule was found to have a Z-configuration of the cyclopropane ring and a trans conformation of the peptide bond. The crystal structure revealed the presence of intermolecular hydrogen bonds forming dimers and infinite chains, with hydrophobic channels formed between adjacent tert-butyl groups .

Chemical Reactions Analysis

The presence of both amino and hydroxy functional groups in the Boc-amino acid derivatives makes them versatile intermediates for various chemical reactions. These functional groups can participate in the formation of peptide bonds, esterification, and other reactions typical for carboxylic acids and amines. The tert-butoxycarbonyl group can be removed under acidic conditions, allowing the amino group to be free for subsequent reactions.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid are not detailed in the provided papers, we can infer that the compound is likely to be solid at room temperature based on the structure of similar compounds. The presence of the Boc group makes the compound relatively non-polar and increases its steric bulk, which can affect its solubility in various solvents. The hydroxymethyl group increases the compound's polarity and potential for hydrogen bonding, which can influence its boiling point, melting point, and solubility in polar solvents.

科学的研究の応用

-

Application in Synthetic Organic Chemistry

- Summary of the Application : This compound is used in the synthesis of tertiary butyl esters, which find large applications in synthetic organic chemistry .

- Methods of Application : A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .

- Results or Outcomes : The resultant flow process was found to be more efficient, versatile, and sustainable compared to the batch .

-

Application in the Preparation of Boc Derivatives of Amino Acids

- Summary of the Application : This compound is used in the preparation of Boc derivatives of amino acids .

- Methods of Application : The synthesis of Boc derivatives of amino acids using di-tert-butyl pyrocarbonate is optimized and individualized based on the conditions of the reactions .

- Results or Outcomes : The influence of conditions of the reactions on the yield of the desired product has been studied .

将来の方向性

The future directions of “(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid” could involve its use in the synthesis of glucosamine synthase inhibitors, a myosin kinase inhibitor . Additionally, the development of novel room-temperature ionic liquids (RTILs) consisting of the anions of commercially available tert-butoxycarbonyl (Boc)-protected amino acids could expand the applicability of AAILs .

特性

IUPAC Name |

(2S)-3-hydroxy-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5/c1-8(2,3)15-7(14)10-9(4,5-11)6(12)13/h11H,5H2,1-4H3,(H,10,14)(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWRXDSRYWWYTPD-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CO)(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501004616 | |

| Record name | N-[tert-Butoxy(hydroxy)methylidene]-2-methylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501004616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid | |

CAS RN |

84311-19-3 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-2-methyl-L-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84311-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[tert-Butoxy(hydroxy)methylidene]-2-methylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501004616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。